

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate molecular weight

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Compound of Interest

	(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Compound Name:	(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Cat. No.:	B2827847

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An In-depth Technical Guide to **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate**: Core Properties, Synthesis, and Analytical Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key bifunctional molecule employed as a building block in synthetic organic chemistry and medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with strategically placed primary amine and methyl ester functionalities, makes it an invaluable intermediate for the synthesis of complex molecules, including pharmaceutical agents and novel materials. This guide provides a comprehensive overview of its core physicochemical properties, centered on its molecular weight, and details validated methodologies for its synthesis and analytical characterization. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required for the effective utilization of this versatile compound.

Core Molecular Profile

The foundational attributes of a chemical entity are its molecular formula and weight, which dictate its stoichiometric behavior and are the primary identifiers in mass spectrometry.

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is characterized by the precise arrangement of 9 carbon, 17 hydrogen, 1 nitrogen, and 2 oxygen atoms.

The molecular weight of **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate** is 171.24 g/mol [1]. This value is computed from the sum of the atomic weights of its constituent atoms based on its molecular formula, C₉H₁₇NO₂[1].

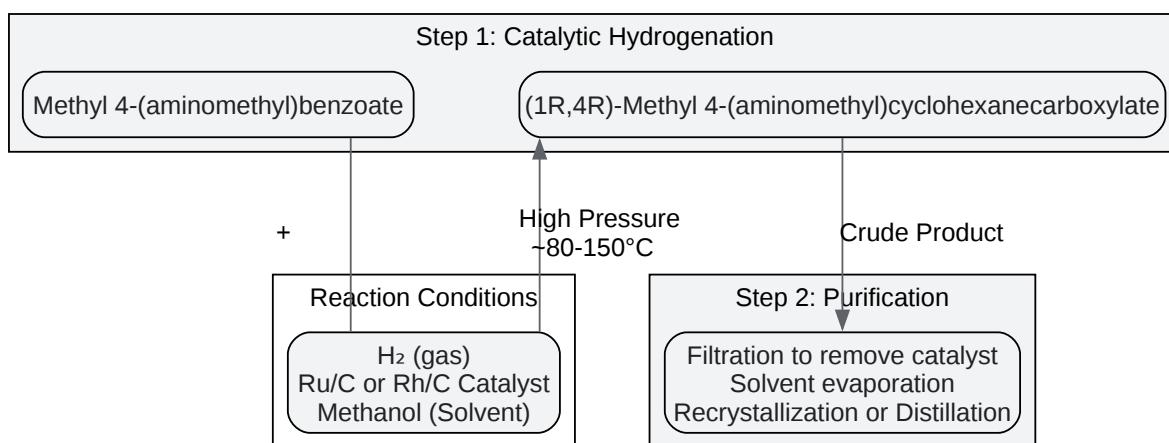
Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
Molecular Weight	171.24 g/mol	PubChem[1]
Molecular Formula	C ₉ H ₁₇ NO ₂	PubChem[1]
Exact Mass	171.125928785 Da	PubChem[1]
IUPAC Name	methyl 4-(aminomethyl)cyclohexane-1-carboxylate	PubChem[1]
Synonyms	trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate	PubChem[1][2]
CAS Number	50738-63-1	LookChem[3]
SMILES	COC(=O)C1CCC(CC1)CN	PubChem[1]
InChIKey	NSIXHHAVJIMVTD-UHFFFAOYSA-N	PubChem[1]
Physical Form	White or off-white solid	ChemBK[2]
Melting Point	~61-64 °C	ChemBK[2]
Boiling Point	~270 °C	ChemBK[2]

Synthesis and Mechanistic Considerations

The synthesis of **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate** requires a strategic approach to establish the trans stereochemistry of the 1,4-disubstituted cyclohexane ring. A robust and logical pathway involves the catalytic hydrogenation of a commercially available aromatic precursor, Methyl 4-(aminomethyl)benzoate. This method is advantageous as the stereochemistry is controllably introduced during the reduction of the planar benzene ring.

Diagram: Proposed Synthetic Workflow



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Caption: Synthetic pathway from an aromatic precursor to the target compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established principles for the hydrogenation of aromatic rings to their saturated cycloalkane analogs^{[4][5]}.

Expert Insight: The choice of a heterogeneous catalyst like Ruthenium-on-Carbon (Ru/C) or Rhodium-on-Carbon (Rh/C) is critical. These catalysts are highly effective for aromatic ring saturation and can be easily removed post-reaction by simple filtration, simplifying the

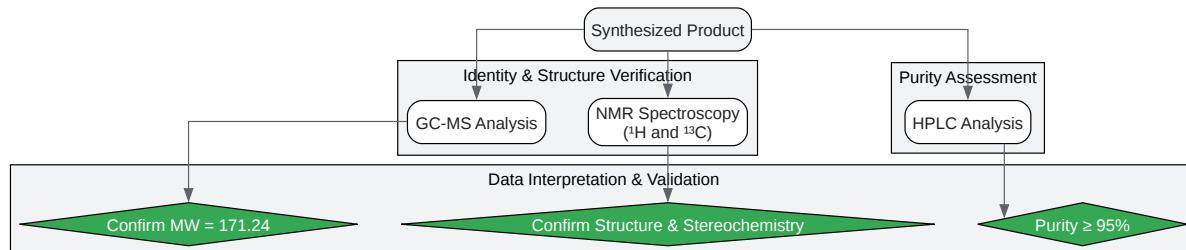
purification process. The trans isomer is often the thermodynamic product in such hydrogenations.

- **Reactor Setup:** Charge a high-pressure autoclave reactor with Methyl 4-(aminomethyl)benzoate (1.0 equivalent) and a catalytic amount of 5% Ru/C (typically 1-5 mol%).
- **Solvent Addition:** Add a suitable solvent, such as methanol, to dissolve the starting material completely.
- **Inerting:** Seal the reactor and purge several times with nitrogen gas to remove all oxygen, which can poison the catalyst.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to 50-150 kg/cm²^[4]. Heat the mixture to 80-150°C with vigorous stirring.
- **Reaction Monitoring:** Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically take aliquots (after safely depressurizing and purging) to analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate**.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent requirements for use in research and drug development.

Diagram: Analytical Validation Workflow



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Caption: A comprehensive workflow for the analytical validation of the final product.

Protocol 1: Molecular Weight Confirmation by GC-MS

Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) provides dual confirmation. The retention time from the GC offers a measure of purity and identity, while the MS provides the definitive molecular weight and fragmentation data to elucidate the structure. A known mass spectrum for a related compound exists, suggesting this is a suitable technique[1].

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
- GC Conditions: Inject 1 μ L of the sample solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
- MS Conditions: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 300.

- Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak $[M]^+$ should be observed at $m/z = 171$. Key fragmentation patterns, such as the loss of the methoxy group ($-OCH_3$, 31 Da) or the carboxylate group ($-COOCH_3$, 59 Da), should also be identified to confirm the structure.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Expert Insight: NMR is the most powerful tool for confirming the precise molecular structure and, crucially, the trans (1R,4R) stereochemistry. The chemical shifts and coupling constants of the protons on the cyclohexane ring provide definitive proof of their relative orientation.

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or D_2O with pH adjustment) in an NMR tube.
- 1H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include: a singlet around 3.7 ppm for the methyl ester protons ($-OCH_3$), signals for the aminomethyl protons ($-CH_2NH_2$), and a complex set of multiplets for the cyclohexane ring protons. The width and splitting of the signals for the protons at C1 and C4 can help confirm the trans configuration.
- ^{13}C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Expected signals include a peak for the carbonyl carbon (~175 ppm), the methyl ester carbon (~51 ppm), and distinct signals for the carbons of the cyclohexane ring and the aminomethyl group.

Applications in Research and Drug Development

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is not an end product but a versatile starting point for more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications at the amine and ester sites.

- Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various drugs, including anti-cancer, antidepressant, and antiviral agents^[2]. Its rigid scaffold can provide a desirable conformational constraint in drug candidates.
- Linker Chemistry: The compound is used as a linker in the design of novel chemical entities. For example, it has been incorporated into the synthesis of dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), a promising strategy in cancer therapy^[3].

- Peptide Mimetics: Its structural similarity to amino acids allows for its incorporation into peptide synthesis, creating peptidomimetics with enhanced stability or novel biological activity[3].

Safety and Handling

While detailed toxicological data is not widely reported, **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate** should be handled with standard laboratory safety precautions for chemical intermediates[2].

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place.

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